2-benzylsulfonyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfonyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-20-13-7-14-15(25-11-24-14)8-16(13)26-18(20)19-17(21)10-27(22,23)9-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZHKPYVICYFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)CS(=O)(=O)CC4=CC=CC=C4)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfonyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-benzylsulfonyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-benzylsulfonyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzylsulfonyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and dioxolo compounds. Examples include:
- 7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H-[1,3]dioxolo[4,5-f]indole
- 2-(benzylsulfonyl)-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide
Uniqueness
The uniqueness of 2-benzylsulfonyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide lies in its specific structural features, such as the combination of benzylsulfonyl and dioxolo-benzothiazole moieties
Biological Activity
The compound 2-benzylsulfonyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzothiazole core, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 333.38 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that benzothiazole derivatives showed potent activity against various Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Properties
Recent investigations into the anticancer potential of benzothiazole derivatives have shown promising results. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt signaling pathway . Specifically, derivatives similar to 2-benzylsulfonyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene) have been observed to inhibit tumor growth in various cancer models.
Neuroprotective Effects
Benzothiazole derivatives have also been explored for their neuroprotective effects. Some studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
The biological activities of benzothiazole derivatives are often attributed to their ability to interact with multiple biological targets. These interactions can lead to:
- Inhibition of Enzymes : Many benzothiazole derivatives act as enzyme inhibitors (e.g., kinases), affecting cell signaling pathways.
- DNA Interaction : Some compounds can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Ion Channels : Certain derivatives have been shown to influence ion channel activity, impacting cellular excitability.
Study 1: Anticancer Activity Evaluation
A study conducted by Rajeeva et al. (2009) evaluated the anticancer activity of newly synthesized benzothiazole derivatives. The results indicated that several compounds exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting significant anticancer potential .
Study 2: Neuroprotective Effects
In a neuroprotection study published by Danzeisen et al. (2006), a series of benzothiazole derivatives were tested for their ability to protect against glutamate-induced toxicity in neuronal cultures. The findings revealed that certain derivatives significantly reduced cell death and oxidative stress markers .
Q & A
Basic: How can researchers optimize the multi-step synthesis of 2-benzylsulfonyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide?
Methodological Answer:
The synthesis involves three critical steps:
Core Formation : Cyclization of 2-aminothiophenol derivatives with dioxolane under acidic conditions (e.g., HCl/EtOH) to form the dioxolo-benzothiazole core .
Sulfonyl Group Introduction : Reaction of the core intermediate with benzylsulfonyl chloride in the presence of NaH as a base (optimized in anhydrous DMF at 0–5°C) .
Acetamide Coupling : Use of carbodiimide coupling agents (e.g., DCC/DMAP) to attach the acetamide group, monitored via TLC for reaction completion .
Key Optimization: Apply fractional factorial design (e.g., Taguchi method) to test variables like solvent polarity, temperature, and stoichiometry, reducing experimental runs by 30–50% while maximizing yield .
Advanced: What computational strategies are recommended to predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on the benzothiazole-dioxole core’s π-π stacking and hydrogen-bonding potential .
- Reaction Path Simulation : Apply quantum chemical calculations (DFT at B3LYP/6-31G* level) to predict regioselectivity in sulfonylation or acetamide coupling steps .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in aqueous vs. lipid bilayer environments, critical for membrane permeability studies .
Basic: Which analytical techniques are essential for characterizing purity and structural integrity?
Methodological Answer:
- NMR (¹H/¹³C) : Confirm regiochemistry of the dioxolo-benzothiazole core (e.g., δ 5.8–6.2 ppm for fused dioxole protons) and acetamide NH signals (δ 10.2–10.8 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 473.12 for C₁₉H₁₇N₂O₅S₂) with <2 ppm error .
- HPLC-PDA : Use C18 columns (ACN/H₂O gradient) to detect impurities >0.1%, ensuring ≥95% purity for biological assays .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?
Methodological Answer:
- Substituent Analysis : Systematically modify the benzylsulfonyl (electron-withdrawing) and methyl-dioxole (electron-donating) groups to assess impact on IC₅₀ values in kinase inhibition assays .
- Meta-Analysis : Compare data across studies using standardized assays (e.g., MTT for cytotoxicity). For example, discrepancies in antiproliferative activity (e.g., GI₅₀ = 2–10 µM) may arise from cell-line-specific ABC transporter expression .
- Free-Wilson Analysis : Deconstruct the molecule into pharmacophoric fragments to quantify contributions of sulfonyl vs. dioxole moieties to activity .
Advanced: What experimental designs address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Parameter Screening : Test solvents (e.g., DMSO, EtOAc, hexane) using the Hansen solubility parameters (δD, δP, δH) to identify outliers .
- Co-Solvency Studies : Combine DMSO with PEG-400 (4:1 v/v) to enhance aqueous solubility (>5 mg/mL) without precipitation, critical for in vivo dosing .
- Dynamic Light Scattering (DLS) : Monitor aggregation in PBS (pH 7.4) over 24h to validate stability .
Basic: What are the key reaction mechanisms for degradation under oxidative conditions?
Methodological Answer:
- Oxidative Pathways : The benzylsulfonyl group undergoes radical-mediated cleavage (e.g., via H₂O₂/Cu²⁺), producing sulfonic acid byproducts. Monitor via LC-MS (loss of m/z 91 for benzyl fragment) .
- Photodegradation : Expose to UV (254 nm) and track dioxole ring opening via IR (loss of C-O-C stretch at 1250 cm⁻¹) .
Advanced: How can heterogeneous catalysis improve yield in large-scale synthesis?
Methodological Answer:
- Solid-Supported Reagents : Use polymer-bound EDCI for acetamide coupling, enabling facile filtration and reducing purification steps .
- Flow Chemistry : Implement continuous flow reactors (e.g., Corning G1) for sulfonylation, achieving 85% yield at 100°C with 10-minute residence time .
Basic: What stability-indicating methods are used for long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
